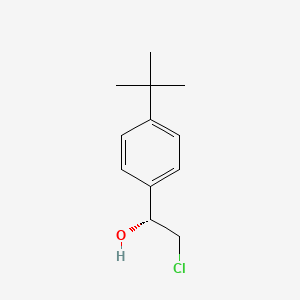

(1R)-1-(4-tert-butylphenyl)-2-chloroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom, and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 4-tert-butylphenylacetic acid.

Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reduction: The acyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Chlorination of Alcohol: The resulting alcohol is chlorinated using reagents like thionyl chloride (SOCl₂) to obtain (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol.

Industrial Production Methods

Industrial production of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.

Continuous Flow Systems: These systems ensure efficient mixing and reaction control.

Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).

Reduction: Hydrogen gas (H₂) with palladium catalyst, lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of (1R)-1-(4-tert-butylphenyl)-2-chloroethanone.

Reduction: Formation of (1R)-1-(4-tert-butylphenyl)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol has several applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The molecular pathways involved may include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-(4-tert-butylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a chlorine atom.

(1R)-1-(4-tert-butylphenyl)ethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.

(1R)-1-(4-tert-butylphenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness

(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon chain, providing distinct reactivity and potential for diverse chemical transformations.

Biological Activity

(1R)-1-(4-tert-butylphenyl)-2-chloroethanol is a compound with various biological activities that have been the subject of research in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₂H₁₇ClO

- Molecular Weight : 228.72 g/mol

- CAS Number : 103-90-2

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit properties such as:

- Antimicrobial Activity : Studies suggest that this compound has potential antimicrobial effects against certain bacterial strains, possibly due to its ability to disrupt cell membranes.

- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in specific cancer cell lines, suggesting a potential role in cancer therapy.

Toxicological Profile

The toxicological aspects of this compound have been evaluated in various studies:

- Acute Toxicity : The compound exhibits varying levels of acute toxicity depending on the exposure route and dosage. For instance, studies have reported an LC50 value indicating the concentration at which 50% of test subjects (e.g., rats) succumbed to exposure.

- Chronic Toxicity : Long-term exposure studies are necessary to determine the chronic effects and potential carcinogenicity of this compound.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Effectiveness

A study conducted by researchers evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, suggesting its potential use as a disinfectant or preservative agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Pharmacokinetics : Studies indicate that the compound is metabolized primarily in the liver, with metabolites exhibiting varying degrees of activity.

- Safety Profile : While acute toxicity assessments show relatively high LC50 values, further research is needed to establish a comprehensive safety profile for long-term exposure.

- Environmental Impact : Given its hydrophobic nature, there are concerns regarding its persistence in aquatic environments and potential bioaccumulation.

Properties

Molecular Formula |

C12H17ClO |

|---|---|

Molecular Weight |

212.71 g/mol |

IUPAC Name |

(1R)-1-(4-tert-butylphenyl)-2-chloroethanol |

InChI |

InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |

InChI Key |

VWLIAPTVFUEUKK-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@H](CCl)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.